Synthesis of 2,2-Dimethylhexane: A Technical Guide
Synthesis of 2,2-Dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylhexane, a branched alkane of interest in various fields of chemical research and development. The document details methodologies including organometallic routes and industrial processes, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic strategies.
Organometallic Approaches to 2,2-Dimethylhexane
Organometallic reagents offer a versatile and controlled approach for the laboratory-scale synthesis of specifically branched alkanes like 2,2-dimethylhexane. The Corey-House synthesis, utilizing organocuprates, is a particularly effective method for the formation of the required carbon-carbon bond.
Corey-House Synthesis
The Corey-House synthesis is a powerful C-C bond-forming reaction that involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2] For the synthesis of 2,2-dimethylhexane, this would involve the reaction of lithium di-n-butylcuprate with a tert-butyl halide, or lithium di-tert-butylcuprate with a n-butyl halide. The latter is generally less efficient due to the steric hindrance of the tert-butyl group.
Reaction Scheme:
2 BuLi + CuI → Li[Bu₂Cu] + LiI Li[Bu₂Cu] + t-BuCl → 2,2-dimethylhexane + BuCu + LiCl
Materials:
-
n-Butyllithium (in hexanes)
-
Copper(I) iodide (CuI)
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Lithium Di-n-butylcuprate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (2 equivalents) to the stirred suspension under a nitrogen atmosphere. The formation of the Gilman reagent is indicated by a color change.
-
Coupling Reaction: To the freshly prepared lithium di-n-butylcuprate solution at 0 °C, add tert-butyl chloride (1 equivalent) dropwise from the addition funnel.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2,2-dimethylhexane.
Grignard Reagent Cross-Coupling
An alternative organometallic approach involves the cross-coupling of a Grignard reagent with an alkyl halide, often catalyzed by a transition metal salt. For the synthesis of 2,2-dimethylhexane, this could involve the reaction of tert-butylmagnesium chloride with 1-bromobutane.
Reaction Scheme:
t-BuCl + Mg → t-BuMgCl t-BuMgCl + BuBr --(catalyst)--> 2,2-dimethylhexane + MgClBr
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for activation)
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Activate the magnesium with a small crystal of iodine.
-
Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.[3]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of a suitable transition metal salt (e.g., copper(I) iodide).
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until completion (monitored by GC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts.
-
Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation and then purify the 2,2-dimethylhexane by fractional distillation.
Industrial Synthesis Methods
On an industrial scale, 2,2-dimethylhexane is typically produced as a component of high-octane gasoline through processes like catalytic alkylation and isomerization of alkanes. These methods are designed for large-volume production and focus on the overall enhancement of fuel properties.
Catalytic Alkylation
Catalytic alkylation involves the reaction of an isoparaffin (like isobutane) with an olefin (like 1-butene or 2-butene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[4] The reaction proceeds through a carbocation mechanism.
Reaction Mechanism Overview:
-
Initiation: Protonation of the butene by the acid catalyst to form a sec-butyl carbocation.
-
Propagation: The sec-butyl carbocation can isomerize to the more stable tert-butyl carbocation via hydride transfer from isobutane. This tert-butyl carbocation then reacts with another butene molecule to form a C8 carbocation, which can then abstract a hydride from isobutane to yield a branched octane isomer (including 2,2-dimethylhexane) and regenerate the tert-butyl carbocation.
-
Termination: Various side reactions can lead to the termination of the chain reaction.
| Parameter | Value |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF) |
| Reactants | Isobutane and Butenes |
| Temperature | 0-10 °C (H₂SO₄); 25-45 °C (HF) |
| Pressure | Sufficient to maintain liquid phase |
| Isobutane/Olefin Ratio | High (e.g., 10:1) to minimize polymerization |
Isomerization of n-Octane
Skeletal isomerization of straight-chain alkanes is another key industrial process for producing branched isomers with higher octane ratings.[5] n-Octane can be isomerized over a bifunctional catalyst, typically containing a noble metal (like platinum) on an acidic support (like chlorinated alumina or a zeolite).
Reaction Pathway:
n-octane ⇌ methylheptanes ⇌ dimethylhexanes (including 2,2-dimethylhexane) ⇌ trimethylpentanes
The product distribution is influenced by thermodynamic equilibrium and catalyst properties.
| Parameter | Value |
| Catalyst | Platinum on an acidic support (e.g., chlorinated Al₂O₃) |
| Feedstock | n-Octane rich stream |
| Temperature | 120-180 °C |
| Pressure | 15-30 atm |
| Hydrogen Atmosphere | To suppress cracking and coke formation |
Data Presentation
Spectroscopic Data for 2,2-Dimethylhexane
| Spectroscopy | Key Data |
| ¹H NMR | δ (ppm): ~0.87 (s, 9H, (CH₃)₃C-), ~0.89 (t, 3H, -CH₂CH₃), ~1.25 (m, 6H, -CH₂(CH₂)₃CH₃)[1] |
| ¹³C NMR | δ (ppm): ~14.2 (-CH₂C H₃), ~23.3 (-C H₂(CH₂)₂CH₃), ~29.3 ((C H₃)₃C-), ~30.1 ((CH₃)₃C -), ~32.0 (-C H₂CH₂CH₃), ~44.1 (-C H₂C(CH₃)₃)[2] |
| IR (Vapor Phase) | Major peaks (cm⁻¹): ~2955 (C-H stretch), ~1468 (C-H bend), ~1367 (C-H bend, gem-dimethyl)[4][6] |
| Mass Spectrometry | m/z: 57 (base peak, [C₄H₉]⁺), 41, 71, 99, 114 (M⁺)[7] |
Visualizations
Synthesis Pathways and Workflows
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey-House_synthesis [chemeurope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,2-Dimethylhexane | 590-73-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 7. grokipedia.com [grokipedia.com]
